molecular formula C23H26ClNO4 B11605815 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11605815
M. Wt: 415.9 g/mol
InChI Key: PZUKHBMNESJWFZ-UHFFFAOYSA-N
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Description

9-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: is a complex organic compound with a unique structure that includes a chlorinated phenyl group, an ethoxy group, and a hydroxyl group. This compound is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl precursor, followed by the introduction of the ethoxy and hydroxyl groups. The final step involves the formation of the acridine core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the acridine core can be reduced to form alcohols.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the acridine core, along with the functional groups, suggests it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Uniqueness

The uniqueness of 9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its specific combination of functional groups and the acridine core This combination imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C23H26ClNO4

Molecular Weight

415.9 g/mol

IUPAC Name

9-(3-chloro-5-ethoxy-4-hydroxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C23H26ClNO4/c1-3-25-15-7-5-9-17(26)21(15)20(22-16(25)8-6-10-18(22)27)13-11-14(24)23(28)19(12-13)29-4-2/h11-12,20,28H,3-10H2,1-2H3

InChI Key

PZUKHBMNESJWFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(C3=C1CCCC3=O)C4=CC(=C(C(=C4)Cl)O)OCC)C(=O)CCC2

Origin of Product

United States

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